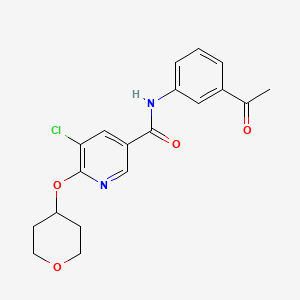

N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a chlorine atom at position 5, an oxan-4-yloxy (tetrahydropyranyloxy) group at position 6, and a carboxamide moiety at position 3 linked to a 3-acetylphenyl group. This compound’s molecular formula is C₁₉H₁₈ClN₂O₄, with a molecular weight of 373.81 g/mol (calculated). The acetylphenyl group introduces a hydrogen bond acceptor, while the oxan-4-yloxy substituent may enhance solubility and metabolic stability compared to simpler alkoxy groups.

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-12(23)13-3-2-4-15(9-13)22-18(24)14-10-17(20)19(21-11-14)26-16-5-7-25-8-6-16/h2-4,9-11,16H,5-8H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJRHPKBAFKQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure

The compound can be described by its chemical formula and structure, which facilitates understanding its interaction with biological systems. The structural formula is as follows:

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that this compound can act as an antioxidant, potentially by scavenging free radicals and reducing oxidative stress in cells. This property may be beneficial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, inhibiting pathways such as NF-κB, which is crucial in inflammatory responses. In vitro studies have reported significant reductions in pro-inflammatory cytokines when cells were treated with this compound.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor effects by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Inhibition of NF-κB pathway | |

| Antitumor | Induction of apoptosis in cancer cells |

Detailed Research Findings

- Antioxidant Study : A study utilized various assays to evaluate the antioxidant capacity of the compound, revealing a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to control groups.

- Anti-inflammatory Mechanism : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation models, this compound exhibited an IC50 value of 10 μM for NF-κB inhibition, indicating strong anti-inflammatory potential without cytotoxic effects at concentrations up to 100 μM .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with the compound led to significant decreases in cell viability, with IC50 values ranging from 15 to 25 μM, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the pyridine-carboxamide class, which includes several agrochemical and pharmaceutical agents. Below is a detailed comparison with structurally related compounds from patents and commercial sources.

Key Structural Differences

Target Compound

- Pyridine substituents : 5-chloro, 6-(oxan-4-yloxy).

- Carboxamide group : N-(3-acetylphenyl).

- Unique features : The oxan-4-yloxy group (cyclic ether) and acetylphenyl moiety distinguish it from analogs.

Complex II Inhibitors ()

Examples include A.3.32–A.3.39 , which are pyridine-3-carboxamides with:

- Pyridine substituents : 2-(difluoromethyl).

- Carboxamide groups : N-(substituted indan derivatives, e.g., 1,1,3-trimethylindan-4-yl).

- Key differences : The indan substituents introduce rigid bicyclic systems, while the difluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s chloro and oxan-4-yloxy groups .

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5, )

Physicochemical Properties

| Property | Target Compound | A.3.32 () | CAS 338977-82-5 () |

|---|---|---|---|

| Molecular Weight | 373.81 | ~340.3 | 418.77 |

| Predicted LogP | ~2.5 | ~3.8 | ~4.0 |

| Hydrogen Bond Acceptors | 5 | 4 | 6 |

| Rotatable Bonds | 5 | 3 | 7 |

The target compound’s lower LogP (vs. However, its acetylphenyl group may increase metabolic vulnerability compared to the fluorine-rich analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.